(3S,6R)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione (3S,6R)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione
Brand Name: Vulcanchem
CAS No.: 5845-60-3
VCID: VC8417350
InChI: InChI=1S/C9H16N2O2/c1-5(2)4-7-9(13)10-6(3)8(12)11-7/h5-7H,4H2,1-3H3,(H,10,13)(H,11,12)/t6-,7+/m0/s1
SMILES: CC1C(=O)NC(C(=O)N1)CC(C)C
Molecular Formula: C9H16N2O2
Molecular Weight: 184.24 g/mol

(3S,6R)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione

CAS No.: 5845-60-3

Cat. No.: VC8417350

Molecular Formula: C9H16N2O2

Molecular Weight: 184.24 g/mol

* For research use only. Not for human or veterinary use.

(3S,6R)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione - 5845-60-3

Specification

CAS No. 5845-60-3
Molecular Formula C9H16N2O2
Molecular Weight 184.24 g/mol
IUPAC Name (3S,6R)-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione
Standard InChI InChI=1S/C9H16N2O2/c1-5(2)4-7-9(13)10-6(3)8(12)11-7/h5-7H,4H2,1-3H3,(H,10,13)(H,11,12)/t6-,7+/m0/s1
Standard InChI Key DBJPZCJQDRPOME-NKWVEPMBSA-N
Isomeric SMILES C[C@H]1C(=O)N[C@@H](C(=O)N1)CC(C)C
SMILES CC1C(=O)NC(C(=O)N1)CC(C)C
Canonical SMILES CC1C(=O)NC(C(=O)N1)CC(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(3S,6R)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione belongs to the diketopiperazine (DKP) class, characterized by a six-membered piperazine ring with two ketone groups at positions 2 and 5. The stereochemistry at C3 (S-configuration) and C6 (R-configuration) is critical for its three-dimensional conformation, influencing interactions with biological targets . The isobutyl side chain at C6 introduces hydrophobicity, while the methyl group at C3 contributes to steric effects.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular formulaC9H16N2O2\text{C}_9\text{H}_{16}\text{N}_2\text{O}_2
Molecular weight184 Da
LogP0.18
Hydrogen bond donors2
Hydrogen bond acceptors2
Rotatable bonds2

Synthesis and Natural Occurrence

Biosynthetic Isolation

The compound was first isolated from the deep-sea-derived actinobacterium Streptomyces sp. SCSIO 04496 using chromatographic techniques, including HPLC and NMR-guided fractionation . Natural DKPs often arise from non-ribosomal peptide synthetase (NRPS) pathways, though the exact biosynthetic route for this derivative remains uncharacterized.

Analytical Characterization

Spectroscopic Identification

  • NMR: 1H^1\text{H} and 13C^{13}\text{C} NMR spectra resolve methyl (δ ~1.0 ppm) and isobutyl protons (δ ~1.8–2.2 ppm). Carbonyl signals appear near δ 170 ppm .

  • HR-ESI-MS: Exact mass confirmation at m/z 185.1295 [M+H]+^+ ensures molecular formula validation .

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